molecular formula C11H10Cl2IN3O B13872598 5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine

5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine

Katalognummer: B13872598
Molekulargewicht: 398.02 g/mol
InChI-Schlüssel: AYNMNQHEPULTRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system

Vorbereitungsmethoden

The synthesis of 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions typically include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.

Analyse Chemischer Reaktionen

5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Wirkmechanismus

The mechanism of action of 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine include other imidazo-pyrazine derivatives, such as:

The uniqueness of 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine lies in its specific substitution pattern and the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C11H10Cl2IN3O

Molekulargewicht

398.02 g/mol

IUPAC-Name

5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C11H10Cl2IN3O/c12-7-5-15-9(13)8-10(14)16-11(17(7)8)6-1-3-18-4-2-6/h5-6H,1-4H2

InChI-Schlüssel

AYNMNQHEPULTRN-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=NC(=C3N2C(=CN=C3Cl)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.